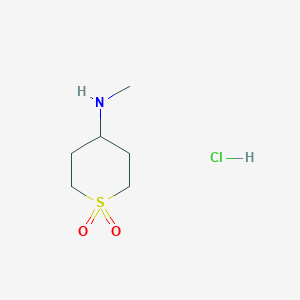
4-(3,4-difluorophenoxy)pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-difluorophenoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H6F2N2O. It has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a pyridine ring substituted with a difluorophenoxy group and a carbonitrile group.
Méthodes De Préparation
The synthesis of 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile typically involves the reaction of 3,4-difluorophenol with 2-chloropyridine-4-carbonitrile under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Analyse Des Réactions Chimiques
4-(3,4-difluorophenoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
4-(3,4-difluorophenoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
4-(3,4-difluorophenoxy)pyridine-2-carbonitrile can be compared with other similar compounds, such as:
2-(2,4-difluorophenyl)pyridine: This compound also contains a difluorophenyl group attached to a pyridine ring but lacks the carbonitrile group.
4-(2,4-difluorophenoxy)pyridine: Similar to this compound, but with different substitution patterns on the phenoxy group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile involves the reaction of 3,4-difluorophenol with 2-chloropyridine-4-carbonitrile in the presence of a base to form the desired product.", "Starting Materials": [ "3,4-difluorophenol", "2-chloropyridine-4-carbonitrile", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 3,4-difluorophenol and 2-chloropyridine-4-carbonitrile in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile" ] } | |
Numéro CAS |
1283125-54-1 |
Formule moléculaire |
C12H6F2N2O |
Poids moléculaire |
232.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



